molecular formula C19H15NOS B078087 Carbamic acid, diphenylthio-, S-phenyl ester CAS No. 13509-40-5

Carbamic acid, diphenylthio-, S-phenyl ester

Cat. No. B078087
CAS RN: 13509-40-5
M. Wt: 305.4 g/mol
InChI Key: UFYNNEYPWQBTRR-UHFFFAOYSA-N
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Description

Carbamic acid, diphenylthio-, S-phenyl ester is a chemical compound that is commonly known as disulfiram. It is a white, crystalline powder that is used in the treatment of alcoholism. Disulfiram works by inhibiting the enzyme acetaldehyde dehydrogenase, which is responsible for breaking down alcohol in the body. This leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition to its use in the treatment of alcoholism, disulfiram has also been studied for its potential applications in cancer treatment and as an insecticide.

Mechanism Of Action

Disulfiram works by inhibiting the enzyme acetaldehyde dehydrogenase, which is responsible for breaking down alcohol in the body. This leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition to its effects on alcohol metabolism, disulfiram has also been shown to inhibit the activity of other enzymes, such as aldehyde dehydrogenase and cytochrome P450, which are important for the detoxification of xenobiotics and ROS.

Biochemical And Physiological Effects

Disulfiram has a number of biochemical and physiological effects. It inhibits the activity of acetaldehyde dehydrogenase, which leads to the accumulation of acetaldehyde in the body. This can cause unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition, disulfiram has been shown to inhibit the activity of other enzymes, such as aldehyde dehydrogenase and cytochrome P450, which are important for the detoxification of xenobiotics and ROS.

Advantages And Limitations For Lab Experiments

Disulfiram has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and can be obtained in pure form. In addition, disulfiram has been extensively studied in both in vitro and in vivo models, which makes it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation is that disulfiram can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on disulfiram. One area of interest is its potential applications in cancer treatment. Disulfiram has been shown to inhibit the growth of cancer cells in vitro and in vivo, and there is interest in exploring its potential as a cancer therapy. Another area of interest is its potential as an insecticide. Disulfiram has been shown to be effective against a number of insect pests, and there is interest in exploring its potential as a natural insecticide. Finally, there is interest in exploring the mechanisms of action of disulfiram in more detail, in order to better understand its effects on alcohol metabolism, xenobiotic detoxification, and ROS signaling.

Synthesis Methods

Disulfiram can be synthesized by the reaction of carbon disulfide with sodium hydroxide to form sodium diethyl dithiocarbamate. This compound is then reacted with phenyl chloride to form disulfiram. The synthesis of disulfiram is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

Disulfiram has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Disulfiram works by inhibiting the enzyme aldehyde dehydrogenase, which is important for the detoxification of reactive oxygen species (ROS) in cancer cells. This leads to an accumulation of ROS, which can cause oxidative damage to the cancer cells and ultimately lead to cell death.

properties

CAS RN

13509-40-5

Product Name

Carbamic acid, diphenylthio-, S-phenyl ester

Molecular Formula

C19H15NOS

Molecular Weight

305.4 g/mol

IUPAC Name

S-phenyl N,N-diphenylcarbamothioate

InChI

InChI=1S/C19H15NOS/c21-19(22-18-14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H

InChI Key

UFYNNEYPWQBTRR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3

Other CAS RN

13509-40-5

synonyms

N,N-Diphenylthiocarbamic acid S-phenyl ester

Origin of Product

United States

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